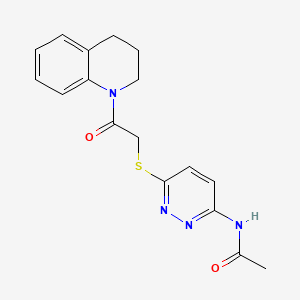
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
- Quinoline moiety : A bicyclic structure that contributes to its biological properties.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate significant inhibition of cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown GI50 values ranging from 1.20 to 1.80 µM against different cancer types, indicating strong antiproliferative effects .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 8 | A549 (Lung) | 1.20 |
| Compound 9 | MCF7 (Breast) | 1.50 |
| Compound 18 | HeLa (Cervical) | 1.80 |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. The presence of the quinoline and pyridazine moieties may contribute to the modulation of inflammatory pathways, reducing cytokine production and inflammatory cell infiltration .
Case Studies and Research Findings
-
Anticancer Study :
A study involving synthesized hybrids of quinazolinones demonstrated that certain derivatives exhibited dual inhibitory actions on EGFR and BRAF V600E pathways, crucial in many cancers. These compounds showed robust antitumor activity across several cancer cell lines, emphasizing the potential of similar structures like this compound in cancer therapy . -
Antimicrobial Efficacy :
Another research effort focused on the antimicrobial potential of related compounds highlighted their effectiveness against resistant bacterial strains, showcasing their utility as therapeutic agents in combating infections that are difficult to treat with conventional antibiotics.
Propiedades
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12(22)18-15-8-9-16(20-19-15)24-11-17(23)21-10-4-6-13-5-2-3-7-14(13)21/h2-3,5,7-9H,4,6,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDAGCJHYYMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














